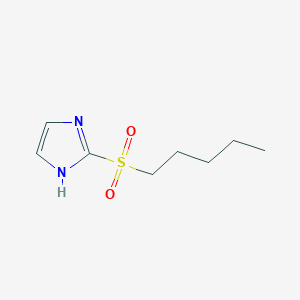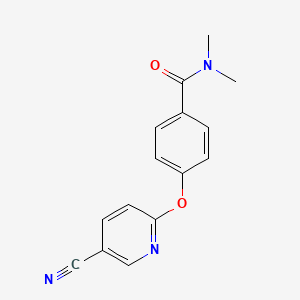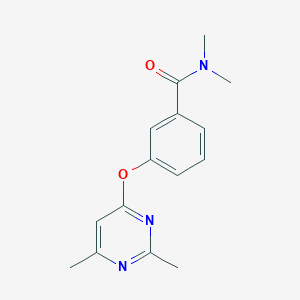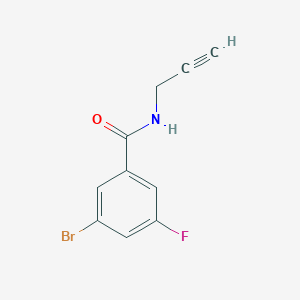
5-cyano-N,N,6-trimethylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyano-N,N,6-trimethylpyridine-2-carboxamide (CTPC) is a synthetic compound that is widely used in scientific research. It is a pyridine derivative that has a wide range of applications in various fields of science, including biochemistry, pharmacology, and medicinal chemistry. CTPC is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell death.
Mecanismo De Acción
5-cyano-N,N,6-trimethylpyridine-2-carboxamide is a potent inhibitor of PARP, which is involved in DNA repair and cell death. PARP inhibitors work by blocking the activity of PARP, which leads to the accumulation of DNA damage and ultimately cell death. 5-cyano-N,N,6-trimethylpyridine-2-carboxamide has been shown to be a competitive inhibitor of PARP, meaning it binds to the active site of the enzyme and prevents it from functioning properly.
Biochemical and Physiological Effects:
5-cyano-N,N,6-trimethylpyridine-2-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its PARP-inhibiting activity, 5-cyano-N,N,6-trimethylpyridine-2-carboxamide has been shown to have anti-inflammatory effects, as well as the ability to induce apoptosis (programmed cell death) in cancer cells. 5-cyano-N,N,6-trimethylpyridine-2-carboxamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-cyano-N,N,6-trimethylpyridine-2-carboxamide in lab experiments is its potency as a PARP inhibitor. 5-cyano-N,N,6-trimethylpyridine-2-carboxamide has been shown to be a more potent inhibitor of PARP than other commonly used PARP inhibitors, such as olaparib and veliparib. However, one limitation of using 5-cyano-N,N,6-trimethylpyridine-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-cyano-N,N,6-trimethylpyridine-2-carboxamide. One area of interest is the development of 5-cyano-N,N,6-trimethylpyridine-2-carboxamide analogs with improved solubility and potency. Another area of interest is the exploration of 5-cyano-N,N,6-trimethylpyridine-2-carboxamide as a potential therapeutic for inflammatory diseases, such as rheumatoid arthritis. Finally, further studies are needed to fully elucidate the mechanism of action of 5-cyano-N,N,6-trimethylpyridine-2-carboxamide and its potential applications in cancer therapy.
Métodos De Síntesis
The synthesis of 5-cyano-N,N,6-trimethylpyridine-2-carboxamide involves the reaction of 2,6-lutidine with cyanogen bromide and then with trimethylamine to form the intermediate 5-cyano-2,6-dimethylpyridine. This intermediate is then reacted with ethyl chloroformate to form the final product, 5-cyano-N,N,6-trimethylpyridine-2-carboxamide. The yield of this reaction is approximately 50%, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
5-cyano-N,N,6-trimethylpyridine-2-carboxamide is a widely used tool in scientific research. It has been shown to be a potent inhibitor of PARP, which is involved in DNA repair and cell death. PARP inhibitors have been studied extensively as potential cancer therapeutics, as cancer cells are often more reliant on PARP-mediated DNA repair pathways than normal cells. 5-cyano-N,N,6-trimethylpyridine-2-carboxamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
5-cyano-N,N,6-trimethylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-8(6-11)4-5-9(12-7)10(14)13(2)3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFQUKMBSSMKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-N,N,6-trimethylpicolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)


![2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7558705.png)
![N-[4-[3-(2-fluorophenoxy)-2-hydroxypropoxy]phenyl]-3-methylbenzamide](/img/structure/B7558713.png)
![3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide](/img/structure/B7558723.png)


![N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B7558740.png)
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride](/img/structure/B7558755.png)
![1-(4-methoxyphenyl)-N'-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7558760.png)
